Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate
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Overview
Description
3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in medicinal chemistry and materials science. This particular compound features a thiophene ring substituted with an amino group, a chlorophenyl group, a methyl group, and a carboxylic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the substituents. The process may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Substitution Reactions:
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chlorophenyl groups can enhance binding affinity and specificity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-phenylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
Uniqueness
3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s properties compared to its analogs.
Biological Activity
Methyl 3-amino-4-methyl-5-(4-chlorophenyl)thiophene-2-carboxylate, often referred to as CPTC, is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and cholinesterase inhibition properties. This article provides a comprehensive overview of the biological activity of CPTC, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
CPTC belongs to the class of phenylthiophene-2-carboxylates and features a thiophene ring with an amino group and a chlorophenyl substituent. Its molecular formula is C12H10ClNO2S with a molecular weight of approximately 267.73 g/mol. The structural characteristics contribute to its reactivity and biological efficacy.
Synthesis
The synthesis of CPTC typically involves several steps, including condensation, amination, and esterification. One efficient method includes microwave-assisted synthesis, which enhances reaction efficiency and yield. The compound can also be produced using continuous flow reactors for industrial applications, optimizing scalability and purity .
Anticancer Properties
Research indicates that CPTC exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
A study highlighted the efficacy of CPTC against breast cancer cells, where it was shown to inhibit cell growth significantly at concentrations as low as 10 μM. The compound's IC50 values in these assays suggest potent activity comparable to established chemotherapeutic agents .
Cholinesterase Inhibition
CPTC has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. A recent study reported that CPTC demonstrates competitive inhibition against these enzymes with IC50 values indicating effective binding affinity.
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
CPTC | 62.1 | 24.3 |
These findings suggest that CPTC could be a promising candidate for the development of treatments aimed at enhancing cholinergic function in neurodegenerative disorders .
Case Studies
- Breast Cancer Cell Lines : In a controlled study, CPTC was administered to MCF-7 breast cancer cells, resulting in a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell death, revealing significant cytotoxicity at concentrations above 20 μM .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of CPTC in SH-SY5Y neuroblastoma cells. The compound was tested against oxidative stress-induced cell death, showing protective effects at concentrations ranging from 30 to 100 μM without cytotoxicity .
Properties
CAS No. |
691394-00-0 |
---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
methyl 3-amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |
InChI Key |
JLSZQZGHRYUNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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